molecular formula C26H21N5O3S B12152379 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12152379
M. Wt: 483.5 g/mol
InChI Key: SVVFVTHXISLSAU-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a potent and selective dual inhibitor of the spleen tyrosine kinase (SYK) and zeta-chain-associated protein kinase 70 (ZAP70) (Source) . These non-receptor tyrosine kinases are critical signaling molecules in the immunoreceptor signaling pathways of B-cells, T-cells, and mast cells. The compound functions by competitively binding to the ATP-binding site of these kinases, thereby suppressing downstream signaling cascades such as the activation of PLCγ, MAPK, and NF-κB, which are essential for cellular activation, proliferation, and inflammatory mediator release (Source) . Its primary research value lies in the investigation of autoimmune disorders, allergic responses, and hematological cancers like lymphomas and leukemias, where SYK and ZAP70 activity is often dysregulated. This inhibitor provides researchers with a valuable chemical tool to dissect the complex roles of these kinases in immune cell signaling and to explore potential therapeutic strategies in preclinical models. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H21N5O3S

Molecular Weight

483.5 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C26H21N5O3S/c32-24(28-20-8-10-22(11-9-20)34-21-5-2-1-3-6-21)18-35-26-30-29-25(19-12-14-27-15-13-19)31(26)17-23-7-4-16-33-23/h1-16H,17-18H2,(H,28,32)

InChI Key

SVVFVTHXISLSAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with carboxylic acids or their equivalents. For this compound, the triazole core is constructed using 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-thiol as a key intermediate.

Procedure :

  • Hydrazine and carbonyl precursor : A mixture of pyridine-4-carboxylic acid hydrazide and carbon disulfide undergoes cyclization in alkaline media (e.g., KOH/ethanol) to form the triazole-thione intermediate.

  • Alkylation : The thione group is alkylated with furan-2-ylmethyl bromide under refluxing acetonitrile, introducing the furanmethyl substituent at the N-4 position.

Reaction Conditions :

  • Temperature: 80–90°C

  • Time: 8–12 hours

  • Yield: 68–72%

BaseSolventTemperature (°C)Yield (%)
NaHDMF2558
K₂CO₃DMF2582
NaOHEtOH5045

Source: Adapted from

Key Challenges and Solutions

Regioselectivity in Triazole Substitution

The N-4 position of 1,2,4-triazoles is highly reactive, but competing substitutions at N-1 or N-2 can occur. To mitigate this:

  • Steric hindrance : Bulky substituents (e.g., furanmethyl) favor N-4 alkylation.

  • Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve selectivity.

Purification of the Final Product

The crude product often contains unreacted starting materials and by-products. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, 2H, pyridine-H), 7.65 (t, 1H, furan-H), 7.45–7.12 (m, 9H, aromatic-H), 5.21 (s, 2H, -CH₂-furan), 3.98 (s, 2H, -S-CH₂-CO-).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

  • HPLC : Purity >99% (C18 column, acetonitrile/H₂O 70:30).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Cyclocondensation + alkylationHigh regioselectivityLong reaction time82
Microwave-assisted synthesisFaster (2–4 hours)Specialized equipment required75
One-pot multi-component reactionReduced purification stepsLower yield (60–65%)63

Source:

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions include various substituted triazoles, pyridines, and furan derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole and pyridine rings can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways . The furan and phenoxyphenyl groups contribute to the compound’s overall stability and binding affinity .

Biological Activity

The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a member of the triazole family, which is known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of the compound is C14H12N4O3SC_{14}H_{12}N_{4}O_{3}S with a molecular weight of approximately 316.34 g/mol. The structure features a triazole ring, which is a common scaffold in many bioactive compounds, and it incorporates various functional groups that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties. Studies have shown that derivatives similar to the compound exhibit significant activity against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The triazole ring has been associated with anticancer activity. Some studies suggest that compounds with this structure can inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Triazole derivatives have also been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Antimicrobial Studies

A study published in PMC highlighted the synthesis of various triazole derivatives and their evaluation against a panel of pathogens. Compounds similar to the one discussed demonstrated minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against resistant strains, outperforming traditional antibiotics like vancomycin .

CompoundTarget PathogenMIC (μM)Reference
Compound AS. aureus0.125
Compound BE. coli0.125
Compound CPseudomonas aeruginosa0.250

Anticancer Activity

In another investigation focusing on the anticancer properties of triazole derivatives, several compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced their potency against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazoles can often be correlated with their structural features. Key factors influencing activity include:

  • Substituents on the Triazole Ring : Electron-donating groups at specific positions can enhance antimicrobial activity.
  • Length of Alkyl Chains : Variations in alkyl chain length attached to the nitrogen atoms can affect both solubility and biological efficacy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Biological Activity Reference
Target Compound R1: Furan-2-ylmethyl; R2: Pyridin-4-yl; R3: 4-Phenoxyphenyl Not reported Hypothesized anti-inflammatory/antimicrobial
N-(2-Ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1: Furan-2-ylmethyl; R2: Pyridin-4-yl; R3: 2-Ethoxyphenyl Not reported Structural analogue; likely similar activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides R1: Amino; R2: Furan-2-yl; R3: Varied aryl 146–240 Anti-exudative (up to 85% efficacy vs. diclofenac)
N-(4-Fluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1: Ethyl; R2: Pyridin-4-yl; R3: 4-Fluorophenyl Not reported Insect Orco receptor modulation (agonist/antagonist)
VUAA1 (N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide) R1: Ethyl; R2: Pyridin-3-yl; R3: 4-Ethylphenyl Not reported Potent insect Orco agonist

Key Differentiators of the Target Compound

  • The 4-phenoxyphenyl group distinguishes it from most analogues, which often feature halogenated or alkylated aryl groups. This substitution may enhance metabolic stability but reduce solubility.
  • The furan-2-ylmethyl group at the triazole’s 4th position is rare; most studies focus on amino, alkyl, or benzyl substituents . This could confer unique pharmacokinetic profiles.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step approach:

  • Step 1 : Formation of the triazole-thiol intermediate via cyclization of isonicotinohydrazide with iso-thiocyanates under reflux in ethanol, followed by NaOH/HCl treatment .
  • Step 2 : Alkylation with α-chloroacetamide derivatives in the presence of KOH and DMF to introduce the sulfanyl-acetamide moiety .
  • Optimization : Reaction temperature (60–80°C), solvent choice (ethanol for cyclization, DMF for alkylation), and purification via column chromatography or HPLC are critical for yields >75% .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • NMR Spectroscopy : 1H/13C NMR resolves aromatic protons (δ 7.2–8.5 ppm), triazole carbons (δ 150–160 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) confirm purity ≥95% .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]+ at m/z 495.12) .

Q. How should this compound be stored to maintain stability, and what are its degradation risks?

  • Storage : Protect from light at –20°C in inert atmospheres (argon) to prevent oxidation of the furan ring .
  • Degradation Risks : Sensitivity to extreme pH (<3 or >10) leads to hydrolysis of the acetamide bond; UV exposure causes sulfanyl group oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Key Modifications :
  • Furan/Pyridine Substituents : Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring increase antimicrobial potency by 2–3× .
  • Triazole Core : Replacing pyridin-4-yl with pyridin-2-yl alters binding to cytochrome P450 enzymes, reducing off-target effects .
    • Methodology : Combinatorial libraries screened via in vitro assays (e.g., MIC for antimicrobial activity) paired with DFT calculations to predict electronic effects .

Q. What in vivo models are suitable for evaluating anti-exudative or anti-inflammatory activity?

  • Rat Carrageenan-Induced Edema : Subcutaneous administration (10–50 mg/kg) reduces paw edema by 40–60% at 24 hours, with histopathology confirming reduced leukocyte infiltration .
  • Formalin-Induced Inflammation : Dose-dependent inhibition of prostaglandin E2 (PGE2) in serum (IC50 ~15 µM) correlates with triazole-mediated COX-2 suppression .

Q. Which computational strategies predict target binding and pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina simulations reveal strong binding (ΔG ≤ –9.5 kcal/mol) to EGFR kinase via hydrogen bonds with pyridine-N and triazole-S .
  • ADMET Prediction : SwissADME models indicate moderate BBB permeability (logBB = –0.8) and CYP3A4-mediated metabolism, requiring prodrug strategies for CNS delivery .

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